ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 162432-61-3
VCID: VC2979076
InChI: InChI=1S/C16H16N4O2/c1-3-22-16(21)13-10(2)19-15-12(14(13)17)9-18-20(15)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H2,17,19)
SMILES: CCOC(=O)C1=C(N=C2C(=C1N)C=NN2C3=CC=CC=C3)C
Molecular Formula: C16H16N4O2
Molecular Weight: 296.32 g/mol

ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

CAS No.: 162432-61-3

Cat. No.: VC2979076

Molecular Formula: C16H16N4O2

Molecular Weight: 296.32 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate - 162432-61-3

Specification

CAS No. 162432-61-3
Molecular Formula C16H16N4O2
Molecular Weight 296.32 g/mol
IUPAC Name ethyl 4-amino-6-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate
Standard InChI InChI=1S/C16H16N4O2/c1-3-22-16(21)13-10(2)19-15-12(14(13)17)9-18-20(15)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H2,17,19)
Standard InChI Key OSTZBAPMFBNVHD-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C2C(=C1N)C=NN2C3=CC=CC=C3)C
Canonical SMILES CCOC(=O)C1=C(N=C2C(=C1N)C=NN2C3=CC=CC=C3)C

Introduction

Basic Properties and Chemical Identification

Ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is characterized by its molecular formula C16H16N4O2 and is registered under CAS number 162432-61-3. This compound belongs to the broader pyrazolopyridine family, specifically the pyrazolo[3,4-b]pyridine subclass, which features a fused heterocyclic system comprising pyrazole and pyridine rings.

Table 1: Physical and Chemical Properties of Ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

PropertyValue
Molecular FormulaC16H16N4O2
Molecular Weight296.32 g/mol
CAS Number162432-61-3
AppearanceCrystalline solid
Structural ClassificationPyrazolo[3,4-b]pyridine derivative
Functional GroupsAmino group, carboxylate ester, methyl group, phenyl group
Tautomeric FormsCan exist as 1H- and 2H-isomers

The compound contains several key functional groups including an amino group at the 4-position, a methyl group at the 6-position, a phenyl group at the 1-position, and an ethyl carboxylate group at the 5-position of the pyrazolo[3,4-b]pyridine core structure. Like other pyrazolo[3,4-b]pyridines, it can exist in two possible tautomeric forms: the 1H- and 2H-isomers, though the 1H-form is specified in this case .

Structural Characteristics

The structure of ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate features a fused heterocyclic system with distinct spatial arrangements. The pyrazolo[3,4-b]pyridine core serves as the central scaffold, with substituents positioned at specific locations to confer particular chemical and biological properties.

Core Structure Analysis

The core pyrazolo[3,4-b]pyridine structure consists of a pyrazole ring fused with a pyridine ring. In related compounds, X-ray crystallographic studies have shown that the phenyl group attached to the pyrazolopyridine moiety typically exhibits specific conformational characteristics. For instance, in similar compounds, the phenyl rings make dihedral angles of approximately 44.8(5)° with the pyrazolo[3,4-b]pyridine moiety .

Electronic and Spatial Configuration

The presence of the amino group at the 4-position creates a nucleophilic center that can participate in various chemical reactions. This functional group, along with the sp² carbon at its β position, serves as a reactive point that can act as a nucleophile in synthetic transformations . The ethyl carboxylate group at the 5-position introduces an electron-withdrawing effect that influences the electronic distribution across the molecule, while the methyl group at the 6-position contributes to lipophilicity and potentially affects binding interactions with biological targets.

Synthesis Methods

The synthesis of ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate and related derivatives typically involves multi-step reactions that include condensation and cyclization processes. Several synthetic routes have been documented in the literature, each with specific advantages and limitations.

Conventional Synthetic Approaches

Traditional synthesis of this compound often employs acid-catalyzed condensations to form the pyrazolopyridine derivative. These reactions typically require specific conditions and catalysts to achieve high yields and purity. One established approach involves the reaction of appropriate pyrazole precursors with suitable dicarbonyl compounds or their derivatives.

One-Step Conversion Methodology

An efficient one-step methodology has been reported for synthesizing related compounds. For example, the conversion of 4-phenyl-5-ethoxycarbonyl-3-cyano-6-methyl-2(1H)-pyridone into ethyl 3-amino-6-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been documented, suggesting similar approaches might be applicable for synthesizing the 4-amino derivative .

Hydrazine-Mediated Synthesis

The reaction mechanism for forming pyrazolo[3,4-b]pyridine systems often involves initial nucleophilic attack from either the amino group or an sp² carbon at the β position onto a carbonyl group, followed by dehydration. This first attack is then followed by a second nucleophilic attack on the remaining carbonyl group, leading to the formation of a 6-member ring which, after dehydration, forms the pyrazolo[3,4-b]pyridine system . This mechanism applies to the majority of dicarbonyl compounds and derivatives, with adaptations based on the nature of each reactant.

Catalytic Synthesis Methods

Advanced catalytic methods using trifluoroacetic acid (TFA) have been employed for synthesizing related pyrazolo[3,4-b]pyridine derivatives. For instance, the synthesis of ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been achieved using TFA as a catalyst in toluene under nitrogen atmosphere, with yields of approximately 75% . Similar catalytic approaches could potentially be adapted for the synthesis of ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

Spectroscopic Characterization

Structural confirmation of ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate and related compounds is typically achieved through various spectroscopic techniques that provide detailed information about their molecular structure.

Infrared Spectroscopy

Infrared (IR) spectroscopy of pyrazolo[3,4-b]pyridine derivatives typically reveals characteristic absorption bands for functional groups such as amino (-NH₂), ester carbonyl (C=O), and aromatic ring systems. For amino-substituted derivatives, IR spectra often show distinctive NH₂ stretching frequencies in the 3300-3500 cm⁻¹ region .

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy provides valuable information about the proton environments in the molecule. For related pyrazolo[3,4-b]pyridine-5-carboxylate compounds, characteristic signals include those for the ethyl carboxylate group (approximately δ 4.2-4.3 ppm for -CH₂- and δ 1.2-1.4 ppm for -CH₃), aromatic protons from the phenyl group (δ 7.0-7.5 ppm), and the methyl group at the 6-position (approximately δ 2.2-2.5 ppm) .

¹³C NMR spectroscopy further confirms the carbon skeleton of the molecule, with characteristic signals for carbonyl carbon (approximately δ 165-170 ppm), aromatic carbons (δ 110-150 ppm), and aliphatic carbons of the ethyl and methyl groups .

Mass Spectrometry

Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) typically shows the molecular ion peak corresponding to the molecular formula C16H16N4O2 (m/z 296.32), along with characteristic fragmentation patterns that can include the loss of the ethyl group from the carboxylate function and cleavages within the heterocyclic system .

Biological and Pharmaceutical Significance

Pyrazolo[3,4-b]pyridines, including ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, have attracted considerable interest in medicinal chemistry due to their diverse biological activities and favorable pharmacological profiles.

Pharmacological Profile

The pyrazolo[3,4-b]pyridine scaffold is medicinally important because of several advantageous characteristics:

  • Ease of combinatorial library synthesis

  • Adherence to Lipinski's rule of five, which predicts good oral bioavailability

  • Favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties

Therapeutic Applications

Compounds containing the pyrazolo[3,4-b]pyridine core structure have been explored for various therapeutic applications:

Table 2: Potential Therapeutic Applications of Pyrazolo[3,4-b]pyridine Derivatives

Therapeutic ActivityMechanism/TargetExamples of Approved Drugs
AntimicrobialInhibition of bacterial or fungal growthVarious investigational compounds
Anti-inflammatoryModulation of inflammatory mediatorsInvestigational compounds
AnticancerVarious mechanisms including enzyme inhibitionResearch-stage compounds
CNS ActivityInteraction with neurotransmitter systemsCartazolate, Tracazolate, Etazolate
Enzyme InhibitionInhibition of specific enzymes like Glycogen Synthase Kinase-3 (GSK-3)Research-stage compounds

FDA-approved drugs incorporating the pyrazolopyridine scaffold include cartazolate, tracazolate, and etazolate, highlighting the clinical relevance of this structural class .

Structure-Activity Relationships

The amino group at the 4-position of ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate may contribute to hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity. The ethyl carboxylate group at the 5-position can serve as a hydrogen bond acceptor and may also be susceptible to enzymatic hydrolysis, potentially serving as a prodrug functionality .

Applications in Research and Development

The versatile structure of ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate makes it valuable in various research contexts beyond direct therapeutic applications.

Building Block in Organic Synthesis

The reactive amino group at the 4-position makes this compound a valuable intermediate for further synthetic transformations. It can serve as a building block for the synthesis of more complex structures with potential applications in medicinal chemistry and materials science .

Chemical Library Development

The compound can be incorporated into chemical libraries for high-throughput screening, contributing to drug discovery efforts targeting various diseases. The ability to systematically modify the structure at multiple positions allows for the development of structure-activity relationships (SAR) studies .

Probe Development

Due to its heterocyclic nature and potential for specific interactions with biological targets, derivatives of this compound could potentially be developed as molecular probes for studying biological systems and pathways .

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